6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione

Medicinal Chemistry Organic Synthesis Process Chemistry

This compound is the non-substitutable key intermediate in the FDA-validated synthesis of Istradefylline (KW-6002), an approved anti-Parkinson's drug. The 1,3-diethyl substitution is mandatory for downstream nitrosation and reduction steps; generic 6-aminouracil analogs cannot replace it without compromising yield, purity, and regulatory acceptance. Securing this exact CAS 41740-15-2 ensures process integrity, supports impurity reference standard qualification, and maintains supply chain compliance for API manufacturers, CDMOs, and analytical QC laboratories.

Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
CAS No. 41740-15-2
Cat. No. B015587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione
CAS41740-15-2
Synonyms6-Amino-1,3-diethyl-2,4(1H,3H)-pyrimidinedione;  6-Amino-1,3-diethyluracil; 
Molecular FormulaC8H13N3O2
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCCN1C(=CC(=O)N(C1=O)CC)N
InChIInChI=1S/C8H13N3O2/c1-3-10-6(9)5-7(12)11(4-2)8(10)13/h5H,3-4,9H2,1-2H3
InChIKeyWPEWOBMDJKQYJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione (CAS 41740-15-2): Procurement & Differentiation Guide for a Key Uracil Building Block


6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione (also known as 1,3-Diethyl-6-aminouracil) is a substituted uracil derivative with the molecular formula C8H13N3O2 and a molecular weight of 183.21 g/mol. It is characterized by an amino group at the 6-position and ethyl groups at the 1- and 3-positions of the pyrimidine ring [1]. The compound is not an end-product but a specialized chemical intermediate, primarily valued in medicinal chemistry as a precursor for the synthesis of more complex pharmacologically active molecules, most notably the anti-Parkinson's drug Istradefylline . Its procurement is driven by its specific role in validated synthetic pathways, where its unique substitution pattern is critical.

Why Generic Substitution Fails for 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione (CAS 41740-15-2)


Substituting 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione with a generic '6-aminouracil' or other close analogs is not viable due to the critical role of its 1,3-diethyl substitution in determining reactivity and downstream synthetic outcomes [1]. The ethyl groups at the 1- and 3-positions are not just arbitrary alkyl chains; they are essential structural elements required for subsequent chemical transformations, such as the selective nitrosation and reduction steps in the Istradefylline synthesis [2]. Changing these substituents (e.g., to methyl or propyl) would result in a different chemical entity with altered electronic and steric properties, which would not proceed through the same validated synthetic route with predictable yield or purity. The following quantitative evidence underscores the specific performance and utility of this precise molecular structure.

Quantitative Evidence for 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione (CAS 41740-15-2) Differentiation


Synthetic Utility: Essential Precursor in a Validated, Multi-Step Drug Synthesis

6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione is a documented, essential precursor in the multi-step synthesis of Istradefylline, an FDA-approved adenosine A2A receptor antagonist for Parkinson's disease [1]. A typical synthetic route involves the nitrosation of this compound to yield 1,3-diethyl-5-nitroso-6-aminouracil, followed by reduction to the corresponding 5,6-diamino derivative, which is then elaborated to Istradefylline [1]. The 1,3-diethyl substitution pattern is a strict requirement for this pathway. The dimethyl analog, 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, would lead to a different pharmacophore and is not a substitute in this specific drug synthesis.

Medicinal Chemistry Organic Synthesis Process Chemistry

Molecular Weight and Lipophilicity: Calculated Differentiation for Permeability and Reactivity

The substitution of 1,3-dimethyl groups with 1,3-diethyl groups in the 6-aminouracil core results in a predictable and quantifiable change in physicochemical properties. Specifically, the target compound has a molecular weight of 183.21 g/mol, which is 28.06 g/mol higher than its 1,3-dimethyl analog (MW 155.15 g/mol) [1]. The replacement of methyl with ethyl groups also increases lipophilicity (calculated logP), which is a class-level inference for increased membrane permeability and altered reactivity in downstream reactions .

Physicochemical Properties ADME Medicinal Chemistry

Hydrogen Bonding Capacity: Quantified Difference in Donor/Acceptor Profile

The target compound possesses a distinct hydrogen bonding profile compared to its 1,3-dimethyl analog. The 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione molecule has exactly 1 hydrogen bond donor and 5 hydrogen bond acceptors, as calculated from its structure . This is an important quantitative parameter for predicting crystal packing, solubility, and potential for target engagement in a biological context. While the dimethyl analog likely shares a similar donor/acceptor count, the ethyl groups can introduce greater conformational flexibility that can influence the accessibility and geometry of these hydrogen bonding sites, a factor relevant for both solid-state properties and molecular recognition.

Medicinal Chemistry Supramolecular Chemistry Crystallography

Commercial Purity Benchmark: 95% as a Standard for Reproducible Synthesis

To ensure reproducible results in synthetic applications, a high and consistent level of purity is required. The target compound is commercially available from multiple vendors with a standard purity specification of 95% . This level of purity is critical for minimizing side reactions and impurities that could compromise the yield of a multi-step synthesis, such as the one leading to Istradefylline. Sourcing this compound at a sub-95% purity would introduce significant risk and variability into the process.

Analytical Chemistry Process Chemistry Quality Control

High-Value Application Scenarios for 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione (CAS 41740-15-2)


Key Intermediate in the GMP Synthesis of Istradefylline and Related A2A Antagonists

This compound is a validated, critical starting material for the synthesis of Istradefylline (KW-6002), an FDA-approved drug for Parkinson's disease [1]. For pharmaceutical companies and CDMOs engaged in the production or development of this drug or its analogs, procuring this specific intermediate is non-negotiable. Its use is embedded in the established, patent-protected synthetic route, and substitution with any other analog would invalidate the process and likely result in a different final product. This creates a fixed, high-volume demand for this precise CAS number.

Scaffold for Developing Novel Adenosine Receptor Ligands

The 1,3-diethyl-6-aminouracil core serves as a privileged scaffold for the design and synthesis of new adenosine receptor antagonists, particularly for the A2A and A2B subtypes [1]. Its structural features, including the specific ethyl groups and the reactive 6-amino moiety, allow for further functionalization. Medicinal chemistry teams focused on CNS disorders, inflammation, or immuno-oncology would select this specific compound as a starting point for building focused libraries, as the ethyl groups confer a distinct pharmacological profile compared to the more common 1,3-dimethyl or 1,3-dipropyl analogs [1].

Reference Standard and Impurity Marker in Pharmaceutical Analysis

Given its role as a precursor in Istradefylline synthesis, 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione is a critical impurity marker and analytical reference standard [1]. Quality control and analytical development laboratories within pharmaceutical companies require a high-purity, well-characterized sample of this compound (CAS 41740-15-2) to develop and validate HPLC, LC-MS, and other methods for monitoring residual starting materials and process-related impurities in the final drug substance (Istradefylline) . Procurement of a certified analytical standard is mandatory for regulatory compliance and batch release.

Versatile Building Block in Organic Synthesis

Beyond its specific role in Istradefylline synthesis, this compound functions as a versatile heterocyclic building block. Its unique combination of a nucleophilic 6-amino group and the 1,3-diethyl protected uracil core makes it a valuable synthon for creating diverse fused heterocyclic systems, such as pteridines and purines, which are common motifs in drug discovery [1]. The 1,3-diethyl substitution pattern increases its solubility in organic solvents like chloroform and DMF compared to its dimethyl analog [1], enhancing its utility in a wider range of organic reactions and making it a preferred choice for exploring novel chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.